molecular formula C14H15NO4 B13034420 Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate

Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate

Cat. No.: B13034420
M. Wt: 261.27 g/mol
InChI Key: RJRAJIFYEBITDQ-UHFFFAOYSA-N
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Description

Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is a spirocyclic compound that features a unique structure combining chromane and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate typically involves a multi-step process. One common method is the three-component one-pot synthesis, which includes the following steps:

This method provides high regioselectivity and stereoselectivity, enabling the assembly of complex structural entities in a single step with good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that the compound can inhibit DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are crucial for bacterial replication and cell cycle regulation, respectively . This inhibition leads to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’-oxospiro[chromane-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific combination of chromane and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 2'-oxospiro[3,4-dihydrochromene-2,3'-pyrrolidine]-6-carboxylate

InChI

InChI=1S/C14H15NO4/c1-18-12(16)10-2-3-11-9(8-10)4-5-14(19-11)6-7-15-13(14)17/h2-3,8H,4-7H2,1H3,(H,15,17)

InChI Key

RJRAJIFYEBITDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3(CC2)CCNC3=O

Origin of Product

United States

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